N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Description
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Properties
IUPAC Name |
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-10-5-3-4-6-12(10)16-15(19)11-7-8-14-13(9-11)17-18-20-14/h3-9H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHLBGGXRHAXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323339 | |
| Record name | N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891023-81-7 | |
| Record name | N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-ethylphenylamine with 1,2,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
- N-(2-ethylphenyl) propyl
Comparison: N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its benzothiadiazole core, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 244.31 g/mol
The primary target of this compound is the capsular protein Cap5O. The compound interacts with this target by binding to the catalytic residue CYS-258, which plays a crucial role in the protein's function. This interaction disrupts the normal functioning of malignant lymphoid cells through the following pathways:
- Inhibition of Enzymatic Activity : By interfering with Cap5O’s catalytic activity, the compound can inhibit cell proliferation.
- Induction of Apoptosis : The disruption in enzyme function can lead to programmed cell death in cancerous cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical carcinoma) | 0.70 |
| U2OS (osteosarcoma) | 0.69 |
| MCF-7 (breast cancer) | 12.8 |
These values indicate that the compound has a strong inhibitory effect on tumor growth, comparable to established anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against both bacterial and fungal strains, making it a candidate for further development as an antibacterial or antifungal agent.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study involving MDBK cells, the compound was tested for cytotoxicity alongside antiviral assays using the MTT method. Results indicated a dose-dependent reduction in cell viability after treatment with varying concentrations of this compound .
- Antiviral Activity : The compound's potential as an antiviral agent was assessed against Bovine Viral Diarrhea Virus (BVDV). The most active derivatives exhibited EC values ranging from 0.09 to 41 µM, indicating promising antiviral properties and highlighting the importance of structural modifications to enhance activity .
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Drug Development : Its ability to inhibit specific enzymes makes it a valuable candidate for developing new pharmaceuticals targeting cancer and infectious diseases.
- Research Tool : The compound is used as a building block for synthesizing more complex molecules in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
